REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[NH:7][N:6]=[CH:5]2>C(O)C.O.N>[NH2:11][C:10]1[CH:9]=[C:8]2[C:4]([CH:5]=[N:6][NH:7]2)=[CH:3][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered while still hot
|
Type
|
CUSTOM
|
Details
|
Removal of the ethanol and purification of the precipitated product with charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2C=NNC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |